1,5-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-3-methanol
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Overview
Description
1,5-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-3-methanol is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two methyl groups, a trifluoromethyl group, and a methanol group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-3-methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Methyl Groups: Methylation of the pyrazole ring can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of Methanol Group: The methanol group can be added through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-3-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-3-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-3-methanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole:
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a methanol group, leading to different chemical behavior.
Properties
Molecular Formula |
C7H9F3N2O |
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Molecular Weight |
194.15 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H9F3N2O/c1-4-3-5(11-12(4)2)6(13)7(8,9)10/h3,6,13H,1-2H3 |
InChI Key |
XNJYTUNFMKRCDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(C(F)(F)F)O |
Origin of Product |
United States |
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